molecular formula C15H20N2O2 B028963 (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS No. 96605-66-2

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Cat. No. B028963
Key on ui cas rn: 96605-66-2
M. Wt: 260.33 g/mol
InChI Key: UXWJJVRASIHSQS-MDZDMXLPSA-N
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Patent
US07772394B2

Procedure details

17.5 gm Sodium methoxide was added portion wise to a clear solution of 50 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide and 85 gm ethyl iodide in 500 ml dimethyl formamide. After 6 hrs of stirring at room temperature, the reaction mass was quenched in 5 liters of water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which upon trituration in hexane gave the title product as a solid.
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][N:5]([CH3:20])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9].[CH2:21](I)[CH3:22]>CN(C)C=O>[CH3:20][N:5]([CH3:4])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([N:16]([CH2:21][CH3:22])[C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
85 g
Type
reactant
Smiles
C(C)I
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 6 hrs of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched in 5 liters of water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get oil, which upon trituration in hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772394B2

Procedure details

17.5 gm Sodium methoxide was added portion wise to a clear solution of 50 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide and 85 gm ethyl iodide in 500 ml dimethyl formamide. After 6 hrs of stirring at room temperature, the reaction mass was quenched in 5 liters of water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which upon trituration in hexane gave the title product as a solid.
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][N:5]([CH3:20])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9].[CH2:21](I)[CH3:22]>CN(C)C=O>[CH3:20][N:5]([CH3:4])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([N:16]([CH2:21][CH3:22])[C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
85 g
Type
reactant
Smiles
C(C)I
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 6 hrs of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched in 5 liters of water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get oil, which upon trituration in hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772394B2

Procedure details

17.5 gm Sodium methoxide was added portion wise to a clear solution of 50 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide and 85 gm ethyl iodide in 500 ml dimethyl formamide. After 6 hrs of stirring at room temperature, the reaction mass was quenched in 5 liters of water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which upon trituration in hexane gave the title product as a solid.
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][N:5]([CH3:20])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9].[CH2:21](I)[CH3:22]>CN(C)C=O>[CH3:20][N:5]([CH3:4])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([N:16]([CH2:21][CH3:22])[C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
85 g
Type
reactant
Smiles
C(C)I
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 6 hrs of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched in 5 liters of water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get oil, which upon trituration in hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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